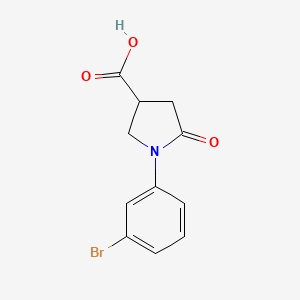

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.109. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Developments for Carboxylic Acids

Recent advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams have been significant, particularly for bio-based plastics production. Ionic liquids, alongside traditional amines and organophosphorous extractants, have been explored for their efficiency and economic feasibility in acid extractions, showing promise for environmental sustainability and efficiency in separation processes (Sprakel & Schuur, 2019).

Anticancer Potential of Carboxylic Acid Derivatives

Cinnamic acid and its derivatives have been identified for their anticancer potentials, underscoring the significance of carboxylic acid functionalities in medicinal research. The structural versatility of these compounds allows for a broad range of biological activities, including antitumor effects, highlighting their potential in drug development and therapeutic applications (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on microbes used for fermentative production have been studied, revealing that certain carboxylic acids, often used as food preservatives, can inhibit microbial growth at concentrations below desired yields. This understanding aids in engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Novel Carboxylic Acid Bioisosteres

Exploration of carboxylic acid bioisosteres for drug development has shown that modifications to the carboxylic acid moiety can significantly alter the bioactivity, selectivity, and physiochemical properties of pharmaceutical compounds. This area of research is pivotal for overcoming challenges in drug design, such as toxicity issues, metabolic stability, and membrane permeability (Horgan & O’ Sullivan, 2021).

Carboxylic Acids in Biomass Conversion

Lactic acid, a prominent hydroxycarboxylic acid, serves as a cornerstone for the synthesis of biodegradable polymers and other value-added chemicals from biomass. Its production via fermentation highlights the role of carboxylic acids in sustainable chemistry and the biotechnological routes that enable the transformation of biomass into economically and environmentally valuable products (Gao, Ma, & Xu, 2011).

Mechanism of Action

Target of Action

The primary target of 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme is part of the type II fatty acid synthase (FAS-II) system, which is involved in the biosynthesis of mycolic acids, a major component of mycobacterial cell walls .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially inhibiting its function and disrupting the biosynthesis of mycolic acids . This disruption could lead to the weakening of the mycobacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria.

Biochemical Pathways

The compound affects the FAS-II system, a biochemical pathway responsible for the biosynthesis of mycolic acids . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts this pathway, potentially leading to the death of the bacteria.

Pharmacokinetics

It is known that the compound undergoes phase-i metabolic processes such as demethylation, dehydrogenation, and epoxidation, and phase ii processes resulting in glucuronide and sulfate metabolites . These metabolic processes can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are the disruption of mycolic acid biosynthesis and the potential weakening of the mycobacterial cell wall . This could lead to the inhibition of bacterial growth and proliferation, and potentially the death of the bacteria.

Properties

IUPAC Name |

1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZUTTBEPRXKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714207-41-7 |

Source

|

| Record name | 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)